N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Description
N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked to a pyridine moiety via a methylene carboxamide bridge. The benzothiazole group is substituted at the 6-position, while the pyridine ring carries a cyclopropyl group at the 6-position. The compound’s synthesis likely involves coupling reactions between activated benzothiazole-6-carboxylic acid derivatives and aminomethylpyridine intermediates.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(13-4-6-15-16(7-13)22-10-20-15)19-9-11-1-5-14(18-8-11)12-2-3-12/h1,4-8,10,12H,2-3,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIMOLYWZOHJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Pyridine Substitution: The pyridine ring is introduced by reacting the benzothiazole intermediate with a suitable pyridine derivative, such as 6-cyclopropylpyridine-3-carboxaldehyde.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine or amide reagent under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be performed using reagents like sodium azide or potassium cyanide, while electrophilic substitution may involve reagents like bromine or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other benzothiazole-carboxamide derivatives, such as:
- N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1,3-benzothiazole-2-carboxamide (CID 133565709): This analogue replaces the pyridine-cyclopropyl group with a dihydropyrimidinone-pyrazole system.
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (832674-14-3): Features ethoxy and tetrafluoropropoxy groups, introducing steric bulk and fluorophilic regions absent in the target compound .
Table 1: Key Structural Differences
Spectroscopic Comparisons
NMR analysis (as demonstrated in for analogous compounds) reveals that substituent changes in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) significantly alter chemical shifts. For example, replacing the cyclopropyl group with bulkier substituents (e.g., tetrafluoropropoxy) would likely deshield adjacent protons, causing downfield shifts in $ ^1H $-NMR spectra .
Reactivity and Lumping Strategies
The lumping strategy () groups compounds with similar frameworks for predictive modeling. The target compound could be lumped with other benzothiazole-carboxamides, assuming shared reactivity in electrophilic substitution or hydrolysis pathways. However, the cyclopropyl group’s strain energy and unique ring-opening reactivity may necessitate separate categorization .
Crystallographic and Computational Tools
Structural comparisons rely heavily on software such as:
- SHELXL/SHELXTL : For refining X-ray diffraction data to resolve substituent conformations .
- Mercury : To visualize and overlay structures, highlighting steric clashes or hydrogen-bonding differences between analogues .
- WinGX/ORTEP-3 : For generating thermal ellipsoid plots, critical for assessing positional disorder in cyclopropyl-containing derivatives .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research has demonstrated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. A study identified that benzothiazole derivatives could activate procaspase-3, leading to apoptosis in cancer cells. Specifically, compounds with a similar structure showed promising results against various cancer cell lines, indicating that modifications in their structure could enhance their efficacy against tumors .
Antitubercular Activity
Benzothiazole derivatives have also been evaluated for their activity against Mycobacterium tuberculosis. In a recent study, several compounds were synthesized and tested for their inhibitory concentrations (IC50) against this pathogen. Compounds structurally related to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting strong potential as antitubercular agents .
Structure-Activity Relationships (SAR)
The biological activity of benzothiazole derivatives is highly influenced by their structural components. Key findings regarding SAR include:
- Presence of Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the benzothiazole ring significantly enhances anticancer activity.
- Pyridine Substitution : The cyclopropyl-pyridine moiety contributes to improved selectivity and potency against specific cancer types.
Case Study 1: Anticancer Evaluation
In vitro studies on derivatives similar to this compound demonstrated that these compounds could induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism involved the activation of procaspase-3 to caspase-3, which is crucial for programmed cell death .
Case Study 2: Antitubercular Activity
Another investigation focused on the synthesis of substituted benzamide derivatives for their antitubercular properties. Among the tested compounds, those analogous to this compound displayed significant activity against Mycobacterium tuberculosis, with minimal cytotoxicity observed in human embryonic kidney cells .
Data Table: Biological Activity Summary
| Activity Type | Tested Compound | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | Similar Benzothiazole Derivative | 0.5 - 2.0 | Activation of procaspase-3 |
| Antitubercular | Substituted Benzamide Derivative | 1.35 - 2.18 | Inhibition of Mycobacterium tuberculosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
